Product packaging for Methyl 6-fluoro-2,3-dihydroxybenzoate(Cat. No.:CAS No. 492444-06-1)

Methyl 6-fluoro-2,3-dihydroxybenzoate

Cat. No.: B3268670
CAS No.: 492444-06-1
M. Wt: 186.14 g/mol
InChI Key: ATKNMUYEXNLVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 6-fluoro-2,3-dihydroxybenzoate is a useful research compound. Its molecular formula is C8H7FO4 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO4 B3268670 Methyl 6-fluoro-2,3-dihydroxybenzoate CAS No. 492444-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-fluoro-2,3-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKNMUYEXNLVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221534
Record name Benzoic acid, 6-fluoro-2,3-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492444-06-1
Record name Benzoic acid, 6-fluoro-2,3-dihydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492444-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 6-fluoro-2,3-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 6 Fluoro 2,3 Dihydroxybenzoate and Its Analogs

Strategies for the Construction of the 2,3-Dihydroxybenzoate Core

The formation of the catechol (1,2-dihydroxybenzene) moiety fused to a methyl carboxylate group is a key step in the synthesis of Methyl 6-fluoro-2,3-dihydroxybenzoate. Several approaches can be employed to achieve this specific substitution pattern.

Regioselective Hydroxylation Approaches

One of the most direct methods for generating the 2,3-dihydroxy arrangement is through the regioselective hydroxylation of a suitable precursor.

Palladium-catalyzed ortho-C-H hydroxylation has emerged as a powerful tool for the synthesis of phenols from aromatic C-H bonds. While many methods have been developed for various aromatic compounds, the direct ortho-hydroxylation of benzaldehydes has been achieved using a transient directing group. This approach involves the use of a palladium catalyst in the presence of an oxidant and an oxygen nucleophile to introduce a hydroxyl group at the ortho position of the benzaldehyde. This strategy could potentially be adapted for the synthesis of dihydroxybenzoates through sequential hydroxylations or by using a substrate that already contains one hydroxyl group.

Another relevant transformation is the Dakin oxidation, an organic redox reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate. This reaction is particularly useful for the synthesis of catechols. acs.org For instance, a suitably substituted 2-hydroxybenzaldehyde could be oxidized to a catechol derivative. The reaction proceeds through the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by an aryl migration and subsequent hydrolysis to yield the diol.

The following table summarizes key aspects of these regioselective hydroxylation approaches:

MethodDescriptionKey ReagentsPotential Application
Palladium-Catalyzed C-H Hydroxylation Direct introduction of a hydroxyl group at the C-H bond ortho to a directing group.Palladium catalyst, oxidant, oxygen nucleophile.Stepwise introduction of hydroxyl groups on a benzoate (B1203000) precursor.
Dakin Oxidation Oxidation of an ortho-hydroxybenzaldehyde to a catechol. Hydrogen peroxide, base.Conversion of a 6-fluoro-2-hydroxy-3-formylbenzoate intermediate to the desired product.

Functionalization of Aromatic Precursors

An alternative to direct hydroxylation is the construction of the dihydroxybenzoate core through the manipulation of other functional groups on the aromatic ring. This often involves a multi-step sequence starting from a more readily available precursor.

A plausible route could begin with a molecule already containing some of the required substituents in the correct positions. For example, a synthetic pathway for methyl 2-fluoro-3-aminobenzoate starts with 2,6-dichlorobenzoic acid. This precursor undergoes nitration, esterification, and then selective fluorination followed by reduction of the nitro group. patsnap.com A similar multi-step approach could be envisioned for the synthesis of this compound, where the amino group in a similar intermediate is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Introduction of Fluorine at the C6 Position

The incorporation of a fluorine atom at a specific position on the aromatic ring is another critical aspect of the synthesis. The high electronegativity and small size of fluorine can significantly influence the molecule's properties.

Direct Fluorination Techniques

Direct C-H fluorination offers a straightforward approach to introduce fluorine onto an aromatic ring. However, controlling the regioselectivity of this reaction can be challenging due to the high reactivity of many fluorinating agents. The use of directing groups can help to achieve site-selective fluorination.

Fluorine Introduction via Halogen Exchange

Halogen exchange, often referred to as the Halex reaction, is a widely used industrial process for the synthesis of fluoroaromatic compounds. This method involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) with fluoride (B91410). The reaction is usually carried out at high temperatures in a polar aprotic solvent using a source of fluoride ions, such as potassium fluoride. The success of this reaction is often dependent on the presence of electron-withdrawing groups ortho or para to the leaving halogen, which activate the ring towards nucleophilic aromatic substitution.

A synthetic route for a related compound, 2-fluoro-3-nitrobenzoic acid, involves a fluorination reaction to replace a chlorine atom with fluorine. wipo.int This suggests that a similar halogen exchange could be a viable strategy for introducing the fluorine at the C6 position of a suitably substituted dihydroxybenzoate precursor.

Multi-step Synthetic Routes Incorporating Fluorine

In many cases, the fluorine atom is introduced early in the synthetic sequence, and subsequent reactions are then performed to build the rest of the molecule. This approach can be advantageous if the fluorinated starting material is commercially available or readily synthesized.

For example, a multi-step synthesis could start with an ortho-fluoro-substituted benzoic acid. nih.gov Subsequent functionalization at the C2 and C3 positions would then be required to introduce the two hydroxyl groups. The "ortho effect," where a substituent at the ortho position influences the reactivity of the carboxylic acid group, would need to be considered in such a synthetic plan. youtube.comrsc.orgkhanacademy.org

The following table outlines various methods for fluorine introduction:

MethodDescriptionKey Reagents/ConditionsPotential Application
Direct C-H Fluorination Direct replacement of a hydrogen atom with a fluorine atom.Electrophilic fluorinating agents (e.g., Selectfluor), catalyst.Late-stage fluorination of a dihydroxybenzoate intermediate.
Halogen Exchange (Halex Reaction) Nucleophilic substitution of a halogen with fluoride.Fluoride source (e.g., KF), polar aprotic solvent, high temperature.Fluorination of a 6-chloro or 6-bromo-2,3-dihydroxybenzoate precursor.
Synthesis from Fluorinated Precursors Building the molecule from a starting material that already contains fluorine.Various, depending on the subsequent transformations required.Utilizing a commercially available fluorinated benzoic acid as the starting point.

Esterification Methods for Methyl Benzoate Formation

The formation of the methyl ester from 6-fluoro-2,3-dihydroxybenzoic acid is a critical step in the synthesis of this compound. This transformation is typically achieved through two primary methods: Fischer esterification and transesterification.

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and various strategies are employed to drive it towards the formation of the desired ester. masterorganicchemistry.com

For the synthesis of this compound, the reaction would involve treating 6-fluoro-2,3-dihydroxybenzoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). uomustansiriyah.edu.iq The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the methanol. masterorganicchemistry.com

The presence of two hydroxyl groups on the aromatic ring of the starting material can present challenges. These electron-donating groups can increase the nucleophilicity of the ring, potentially leading to side reactions under harsh acidic conditions. Furthermore, the synthesis of esters from dihydroxybenzoic acids can sometimes be difficult, resulting in lower yields. For instance, the esterification of 2,4-dihydroxybenzoic acid in the presence of sulfuric acid has been reported to yield no more than 35% of the ester after a 12-hour reaction time. semanticscholar.org

To optimize the yield of this compound, several variants of the Fischer esterification can be considered:

Use of a Large Excess of Methanol: Employing methanol as the solvent ensures a high concentration of the alcohol, shifting the equilibrium towards the product side. masterorganicchemistry.com

Removal of Water: The water produced during the reaction can be removed to prevent the reverse hydrolysis reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents.

Catalyst Selection: While sulfuric acid is a common choice, other catalysts like hydrochloric acid or solid acid catalysts can also be used. uomustansiriyah.edu.iqmdpi.com Solid acid catalysts, such as sulfated zirconia or functionalized silica, offer advantages in terms of easier separation and potential for recycling, which is beneficial for industrial-scale production. mdpi.commdpi.com

CatalystTypical Reaction ConditionsAdvantagesPotential Challenges with Dihydroxy Substrates
Sulfuric Acid (H₂SO₄)Excess methanol, reflux temperatureLow cost, readily availablePotential for side reactions (e.g., sulfonation), difficult removal
p-Toluenesulfonic Acid (TsOH)Excess methanol, reflux temperatureSolid, easier to handle than H₂SO₄Higher cost than sulfuric acid
Solid Acid Catalysts (e.g., Sulfated Zirconia)Higher temperatures may be required, can be used in flow reactorsReusable, environmentally friendly, simplified workup mdpi.comMay have lower activity than homogeneous catalysts

Transesterification is another viable method for the synthesis of this compound. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to produce a different ester. In this case, a more readily available ester of 6-fluoro-2,3-dihydroxybenzoic acid could be converted to the methyl ester by reacting it with methanol.

The reaction is also an equilibrium process and is driven to completion by using a large excess of methanol. researchgate.net Both acid and base catalysts can be employed for transesterification.

Acid-Catalyzed Transesterification: Similar to Fischer esterification, acids like sulfuric acid or p-toluenesulfonic acid can be used. The mechanism involves protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack by methanol.

Base-Catalyzed Transesterification: Bases such as sodium methoxide (B1231860) or potassium carbonate can also catalyze the reaction. The mechanism involves the deprotonation of methanol to form a methoxide ion, which is a potent nucleophile that attacks the carbonyl carbon of the starting ester.

While transesterification can be highly efficient, its applicability for this compound would depend on the availability of a suitable starting ester. researchgate.netnih.gov

Catalyst TypeExample CatalystGeneral Reaction ConditionsKey Considerations
AcidSulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH)Excess methanol, reflux temperatureSimilar to Fischer esterification, equilibrium driven
BaseSodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃)Excess methanol, typically milder conditions than acid catalysisSensitive to the presence of water and free carboxylic acids

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a high-purity product. The choice of technique depends on the physical and chemical properties of the compounds and the impurities present.

Following the esterification reaction, the crude product mixture will likely contain the desired ester, unreacted carboxylic acid, excess methanol, the acid catalyst, and water. A typical workup procedure would involve:

Neutralization: The acidic catalyst is neutralized with a weak base, such as a saturated sodium bicarbonate solution.

Extraction: The ester is extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.

Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product. orgsyn.org

Further purification is often necessary to remove any remaining unreacted starting material and byproducts. Common purification techniques include:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. youtube.com The choice of solvent is critical and is determined experimentally. For a compound like this compound, a solvent system of ethanol/water or ethyl acetate/hexane might be suitable.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina). The crude mixture is loaded onto a column, and a solvent or a mixture of solvents (the mobile phase) is passed through to elute the components at different rates. This method is particularly useful for separating compounds with similar polarities.

Vacuum Filtration: This technique is used to separate a solid product from a liquid, often after recrystallization or precipitation. youtube.com

For the unreacted 6-fluoro-2,3-dihydroxybenzoic acid, it can be recovered from the initial basic wash by acidifying the aqueous layer with a strong acid like hydrochloric acid, which will cause the carboxylic acid to precipitate out. uomustansiriyah.edu.iq

Comparative Analysis of Synthetic Efficiencies and Scalability

The choice of a synthetic route for this compound on an industrial scale depends on factors such as reaction efficiency, cost of reagents, ease of product isolation, and environmental impact.

Fischer Esterification:

Efficiency: The yield of Fischer esterification can be moderate to high, but it is highly dependent on the reaction conditions and the nature of the substrate. masterorganicchemistry.com For dihydroxybenzoic acids, yields can be modest, as previously noted. semanticscholar.org However, with optimization, such as the use of a large excess of alcohol and efficient water removal, high conversions can be achieved. masterorganicchemistry.com

Scalability: Fischer esterification is a well-established and scalable process. masterorganicchemistry.com For large-scale production, the use of solid acid catalysts is advantageous as it simplifies the workup and allows for catalyst recycling, reducing waste and operational costs. mdpi.commdpi.com Continuous flow reactors packed with a solid acid catalyst can offer excellent process control and high throughput, making it an attractive option for industrial synthesis. mdpi.com

Transesterification:

Efficiency: Transesterification can be a very efficient process, often proceeding under milder conditions than Fischer esterification, especially when base-catalyzed. High conversions, in some cases up to 100%, have been reported for the transesterification of methyl benzoate to other esters. researchgate.net

Scalability: The scalability of transesterification is also well-established, particularly in the production of biodiesel. However, for a specialized chemical like this compound, the availability and cost of a suitable starting ester would be a major consideration for its large-scale application.

For the de novo synthesis of this compound, Fischer esterification of the corresponding carboxylic acid is likely the more direct and cost-effective route, assuming the availability of 6-fluoro-2,3-dihydroxybenzoic acid. The challenges associated with the reactivity of the dihydroxy-substituted ring and potentially lower yields would need to be addressed through careful process optimization. The use of modern catalytic systems, such as heterogeneous acid catalysts in continuous flow systems, would significantly enhance the scalability and sustainability of the process. mdpi.com

MethodKey AdvantagesKey DisadvantagesScalability Potential
Fischer EsterificationDirect route from carboxylic acid, well-established, cost-effective reagents masterorganicchemistry.comEquilibrium limited, may require harsh conditions, potentially lower yields with dihydroxy substrates semanticscholar.orgHigh, especially with solid acid catalysts and flow chemistry mdpi.com
TransesterificationOften high yielding, can proceed under milder conditions researchgate.netRequires a suitable starting ester, which may not be readily availableModerate to high, dependent on the availability of the starting ester

Chemical Reactivity and Transformation Mechanisms of Methyl 6 Fluoro 2,3 Dihydroxybenzoate

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The rate and position of this attack are dictated by the existing substituents.

The benzene ring of methyl 6-fluoro-2,3-dihydroxybenzoate is substituted with both activating and deactivating groups, leading to a complex reactivity profile.

Hydroxyl (-OH) Groups: The two hydroxyl groups at the C2 and C3 positions are powerful activating groups. Through the +M (mesomeric) effect, their lone pairs of electrons are delocalized into the aromatic system, significantly increasing the electron density of the ring and making it more susceptible to electrophilic attack. They are strong ortho, para-directors.

Methyl Ester (-COOCH₃) Group: The methyl ester group at the C1 position is a deactivating group due to its electron-withdrawing nature through both -I and -M effects. It is a meta-director.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionInductive EffectMesomeric EffectOverall Effect on ReactivityDirecting Influence
-COOCH₃C1-I (withdrawing)-M (withdrawing)Deactivatingmeta
-OHC2-I (withdrawing)+M (donating)Activatingortho, para
-OHC3-I (withdrawing)+M (donating)Activatingortho, para
-FC6-I (withdrawing)+M (donating)Deactivatingortho, para

Specific regioselectivity studies on this compound are not widely reported. However, the position of further electrophilic substitution can be predicted by analyzing the directing effects of the substituents.

The directing effects of the substituents are as follows:

-OH at C2: Directs to C1 (blocked), C3 (blocked), and C5.

-OH at C3: Directs to C2 (blocked), C4, and C6 (blocked).

-F at C6: Directs to C1 (blocked) and C5.

-COOCH₃ at C1: Directs to C3 (blocked) and C5.

Based on this analysis, the C4 and C5 positions are the most likely sites for electrophilic attack. The powerful activating and directing effect of the hydroxyl groups will be the primary determinant. The -OH group at C3 strongly directs an incoming electrophile to the C4 position (para). The -OH group at C2 directs to the C5 position (para). The deactivating ester group also directs to C5 (meta), and the fluorine atom directs to C5 (ortho).

Considering the synergistic directing effects towards the C5 position and the strong activation at the C4 position by the C3-hydroxyl group, a mixture of products is possible. However, the C4 position is sterically less hindered than the C5 position, which is flanked by the fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C4 position. For example, in a nitration reaction, the major product would be methyl 6-fluoro-2,3-dihydroxy-4-nitrobenzoate. nih.govresearchgate.net

Table 2: Predicted Regioselectivity of Nitration

ReagentsPredicted Major ProductPredicted Minor Product
HNO₃, H₂SO₄Methyl 6-fluoro-2,3-dihydroxy-4-nitrobenzoateMethyl 6-fluoro-2,3-dihydroxy-5-nitrobenzoate

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups.

The this compound molecule is well-suited for SNAr reactions, primarily involving the displacement of the fluoride (B91410) ion.

Fluorine as a Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. This effect is more important than the C-F bond strength in the rate-determining step of the SNAr mechanism.

Activation by the Ester Group: The methyl ester group (-COOCH₃) is a strong electron-withdrawing group. When positioned ortho or para to the leaving group, it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In this molecule, the ester group is ortho to the fluorine atom, providing significant activation for the SNAr reaction. The hydroxyl groups, being electron-donating, would typically deactivate the ring for SNAr. However, under basic conditions, they can be deprotonated to form phenoxides, which are strongly electron-donating and would inhibit the reaction. Therefore, SNAr reactions on this substrate would likely require non-basic or acidic conditions to prevent phenoxide formation.

The SNAr reaction of this compound is expected to proceed via the classical two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho methyl ester group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing ester group plays a key role in delocalizing the negative charge, thereby lowering the activation energy for the formation of this intermediate.

Oxidation and Reduction Chemistry

The substituents on this compound offer sites for both oxidation and reduction reactions.

Oxidation: The 2,3-dihydroxybenzoate moiety is a catechol-like structure, which is susceptible to oxidation. Under mild oxidizing conditions, it can be oxidized to the corresponding ortho-quinone. More vigorous oxidation can lead to cleavage of the aromatic ring. mdpi.comnih.gov The presence of the electron-withdrawing fluorine and ester groups may increase the oxidation potential compared to unsubstituted catechol. In some contexts, fluorination can mitigate metabolic oxidation. researchgate.net

Reduction: The methyl ester group can be reduced to a primary alcohol ( hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (6-fluoro-2,3-dihydroxyphenyl)methanol. The aromatic ring itself is generally resistant to reduction but can be hydrogenated under high pressure and temperature with a suitable catalyst (e.g., Rhodium on carbon), which would lead to the corresponding substituted cyclohexanol (B46403) derivative. Catalytic hydrogenation could also potentially cause hydrodefluorination.

Selective Oxidation of Hydroxyl Groups

The catechol moiety in this compound is susceptible to oxidation, a reaction characteristic of 1,2-dihydroxybenzene derivatives. The oxidation of catechols typically proceeds to form highly reactive ortho-quinones. nih.gov The presence of both an electron-withdrawing fluorine atom and a methyl ester group on the aromatic ring is expected to influence the oxidation potential of the catechol unit. Generally, electron-withdrawing groups make the catechol less susceptible to oxidation.

The selective oxidation of the hydroxyl groups can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines the final product. For instance, mild oxidizing agents are likely to convert the catechol to the corresponding o-quinone. In contrast, stronger oxidizing agents under harsh conditions can lead to ring cleavage and the formation of carboxylic acid derivatives. nih.gov

Table 1: Expected Products from Selective Oxidation of Catechol Moiety

Oxidizing Agent Expected Product
Silver(I) oxide (Ag₂O) 6-fluoro-3-(methoxycarbonyl)-1,2-benzoquinone
Sodium periodate (B1199274) (NaIO₄) 6-fluoro-3-(methoxycarbonyl)-1,2-benzoquinone
Ozone (O₃) Muconic acid derivatives (via ring cleavage)

The oxidation process is also sensitive to pH. In alkaline conditions, catechols are more readily oxidized due to the formation of the more electron-rich catecholate anion. nih.gov

Reduction of the Ester Moiety

The methyl ester group of this compound can be reduced to a primary alcohol, yielding (3-fluoro-4,5-dihydroxyphenyl)methanol. This transformation requires the use of a suitable reducing agent. While sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones, it is generally less effective for the reduction of esters under standard conditions. reddit.com However, its reactivity can be enhanced.

More potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for ester reduction. However, the use of such strong hydrides would also likely involve the deprotonation of the phenolic hydroxyl groups. A common and effective method for the reduction of aromatic methyl esters is the use of sodium borohydride in combination with methanol (B129727) or in the presence of a Lewis acid such as cerium(III) chloride. researchgate.netias.ac.insci-hub.se This system often allows for the selective reduction of the ester in the presence of other functional groups. ias.ac.in

Table 2: Conditions for the Reduction of Aromatic Methyl Esters

Reducing System Solvent Temperature Typical Yield (%)
NaBH₄ / Methanol Tetrahydrofuran (B95107) (THF) Reflux 70-92 researchgate.net
NaBH₄ / CeCl₃ Ethanol Room Temperature 75-95 sci-hub.se

The choice of reducing agent would need to consider the potential for side reactions, such as the reaction with the acidic phenolic protons.

Derivatization at Hydroxyl Positions

The two hydroxyl groups of the catechol moiety are key sites for derivatization, allowing for the synthesis of a wide range of new compounds through etherification, esterification, and chelation.

Etherification and Esterification Reactions

The phenolic hydroxyl groups of this compound can readily undergo etherification and esterification reactions. These reactions typically require a base to deprotonate the hydroxyl groups, forming more nucleophilic phenoxides, which then react with an electrophile.

Etherification: The formation of ethers can be achieved through the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide. Due to the presence of two hydroxyl groups, both mono- and di-ethers can be synthesized by controlling the stoichiometry of the base and the alkylating agent. The relative acidity of the two hydroxyl groups, influenced by the fluorine and ester substituents, may allow for selective mono-alkylation under carefully controlled conditions.

Esterification: The hydroxyl groups can also be acylated to form esters using acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534). Similar to etherification, mono- and di-acylated products can be obtained.

Table 3: Reagents for Etherification and Esterification

Reaction Reagent Base Product Type
Etherification Methyl iodide (CH₃I) Potassium carbonate (K₂CO₃) Methyl ether
Etherification Benzyl bromide (BnBr) Sodium hydride (NaH) Benzyl ether
Esterification Acetyl chloride (CH₃COCl) Pyridine Acetate ester

Chelation and Complexation Studies of Catechol Moiety

The vicinal hydroxyl groups of the catechol moiety in this compound make it an excellent ligand for forming stable complexes with a variety of metal ions. wikipedia.org This chelating ability is a hallmark of catechol chemistry. The deprotonated catecholate forms a five-membered chelate ring with the metal center.

The stability of these metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the electronic effects of the substituents on the catechol ring. The electron-withdrawing nature of the fluorine atom and the methyl ester group is expected to decrease the basicity of the catecholate oxygens, which may affect the stability constants of the resulting metal complexes compared to unsubstituted catechol. ias.ac.in Fluorinated ligands have been shown to modulate the redox properties of their metal complexes. nih.gov

First-principles studies on metal-catecholate complexes have shown that the strength of the coordination bond is dependent on the metal type and its coordination state. nih.gov

Table 4: Examples of Metal Ions Known to Form Complexes with Catechols

Metal Ion Typical Coordination Number Complex Geometry
Fe³⁺ 6 Octahedral
Ti⁴⁺ 6 Octahedral
Mn²⁺ 6 Octahedral
Zn²⁺ 4 or 6 Tetrahedral or Octahedral

Hydrolytic Stability of the Ester Linkage

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. The rate of hydrolysis is influenced by steric and electronic factors.

Acid-Catalyzed Hydrolysis Kinetics

The acid-catalyzed hydrolysis of methyl benzoates is a well-studied reaction. The mechanism typically involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. The presence of substituents on the aromatic ring can significantly affect the rate of this reaction.

For this compound, the presence of two hydroxyl groups and a fluorine atom ortho and meta to the ester group introduces both steric and electronic effects. The ortho hydroxyl group can sterically hinder the approach of the nucleophile to the carbonyl carbon. Sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, are known to hydrolyze much more slowly than unsubstituted methyl benzoate (B1203000). psu.edustackexchange.com

Due to the steric hindrance provided by the ortho-hydroxyl group, it is anticipated that the acid-catalyzed hydrolysis of this compound would be slower than that of methyl benzoate.

Table 5: Relative Hydrolysis Rates of Substituted Methyl Benzoates (Illustrative)

Compound Substituents Expected Relative Rate of Acidic Hydrolysis
Methyl benzoate None 1
Methyl p-nitrobenzoate p-NO₂ (electron-withdrawing) Slower
Methyl p-methoxybenzoate p-OCH₃ (electron-donating) Faster
Methyl 2,4,6-trimethylbenzoate 2,4,6-trimethyl (steric hindrance) Significantly slower psu.edu

Base-Promoted Hydrolysis Mechanisms of this compound

The base-promoted hydrolysis of this compound, a reaction commonly referred to as saponification, is a fundamental transformation that results in the formation of 6-fluoro-2,3-dihydroxybenzoic acid and methanol. This process is not catalytic; it requires a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The underlying mechanism of this reaction is a nucleophilic acyl substitution, which proceeds through a well-established pathway known as the BAC2 (Base-promoted, Acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comchemistnotes.com

The BAC2 mechanism is characterized by the initial attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester functional group. This addition leads to the formation of a transient tetrahedral intermediate. wikipedia.orgucalgary.ca The subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond, leading to the expulsion of the methoxide (B1231860) ion as the leaving group and the formation of the corresponding carboxylic acid. Due to the basic reaction conditions, the carboxylic acid is immediately deprotonated to form the carboxylate salt. The final products of the reaction, after an acidic workup, are the carboxylic acid and methanol. ucalgary.calibretexts.org

The reactivity of this compound towards base-promoted hydrolysis is significantly influenced by the electronic effects of the substituents on the benzene ring. The fluorine atom at the 6-position and the two hydroxyl groups at the 2- and 3-positions are all electron-withdrawing groups. These groups inductively withdraw electron density from the aromatic ring, which in turn increases the electrophilicity of the carbonyl carbon of the ester. auburn.edustudentdoctor.net This heightened electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxide ion, thereby accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate. doubtnut.comoieau.fr

A noteworthy aspect of the hydrolysis of this compound is the potential for intramolecular catalysis, also known as neighboring group participation. The hydroxyl group at the 2-position (ortho to the ester group) can act as an intramolecular general base catalyst. researchgate.netnih.gov In this scenario, the ortho-hydroxyl group can deprotonate a water molecule, increasing its nucleophilicity and facilitating its attack on the adjacent ester carbonyl group. This phenomenon has been observed to significantly enhance the rate of hydrolysis in structurally similar compounds like methyl salicylate. researchgate.netmiracosta.edutruman.edu

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and leading to the departure of the methoxide leaving group.

Proton Transfer: The newly formed carboxylic acid is deprotonated by the methoxide ion or another hydroxide ion to yield the carboxylate salt and methanol.

The following interactive data table outlines the key stages of the BAC2 hydrolysis mechanism for this compound.

StepDescriptionReactantsIntermediate/Transition StateProducts
1 Nucleophilic Attack This compound, Hydroxide ion-Tetrahedral Intermediate
2 Collapse of Intermediate Tetrahedral IntermediateTransition State6-fluoro-2,3-dihydroxybenzoic acid, Methoxide ion
3 Deprotonation 6-fluoro-2,3-dihydroxybenzoic acid, Methoxide/Hydroxide ion-6-fluoro-2,3-dihydroxybenzoate salt, Methanol

The electronic properties of the substituents on the benzene ring play a crucial role in modulating the rate of this hydrolysis reaction. The table below summarizes the expected influence of the fluoro and dihydroxy substituents on the reactivity of the ester.

SubstituentPositionElectronic EffectInfluence on Carbonyl ElectrophilicityExpected Effect on Hydrolysis Rate
Fluoro6-I (Inductive)IncreaseAcceleration
Hydroxyl2-I (Inductive)IncreaseAcceleration
Hydroxyl3-I (Inductive)IncreaseAcceleration

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, a detailed map of the proton and carbon skeletons, as well as the chemical environment of the fluorine atom, can be constructed.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information regarding the number, connectivity, and chemical environment of protons within a molecule. For Methyl 6-fluoro-2,3-dihydroxybenzoate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl protons.

The aromatic region would likely display two doublets, characteristic of an AB spin system, for the two vicinal protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing fluorine and ester groups, along with the electron-donating hydroxyl groups, will cause these signals to appear in a predictable downfield region. The coupling constant (J-value) between these two protons would be indicative of their ortho relationship.

The methyl ester group (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the two hydroxyl groups (-OH) would also appear as singlets, although their chemical shifts can be broad and variable depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H-47.0 - 7.3Doublet~8-9
Aromatic H-56.8 - 7.1Doublet~8-9
Methyl (-OCH₃)3.8 - 4.0SingletN/A
Hydroxyl (-OH)VariableSinglet (broad)N/A
Hydroxyl (-OH)VariableSinglet (broad)N/A

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show eight distinct carbon signals. The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 165-175 ppm. The six aromatic carbons will resonate in the region of 110-160 ppm, with their specific chemical shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling (¹JCF). The carbons bearing the hydroxyl groups will also have characteristic chemical shifts. The methyl carbon of the ester group will appear at the most upfield position, typically around 50-55 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Aromatic C-1115 - 125
Aromatic C-2140 - 150
Aromatic C-3145 - 155
Aromatic C-4110 - 120
Aromatic C-5120 - 130
Aromatic C-6 (C-F)150 - 160 (d, ¹JCF ≈ 240-260 Hz)
Methyl (-OCH₃)50 - 55

¹⁹F NMR for Fluorine Chemical Environment

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique used to probe the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment around the fluorine. Furthermore, this signal would be split into a doublet of doublets due to coupling with the ortho and meta protons on the aromatic ring, providing further confirmation of its position.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons, confirming their scalar coupling and thus their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. The methyl proton signal would also show a correlation to the methyl carbon signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. By measuring the mass of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be definitively established. For this compound (C₈H₇FO₄), HRMS would be expected to yield a molecular ion peak corresponding to its calculated exact mass, thereby confirming its molecular formula and providing strong evidence for the proposed structure.

Interactive Data Table: HRMS Data

IonCalculated Exact MassObserved Exact Mass
[M+H]⁺187.0350(To be determined experimentally)
[M+Na]⁺209.0169(To be determined experimentally)

Fragmentation Pattern Analysis (e.g., ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for deducing the structure of a molecule by analyzing its fragmentation patterns. In the case of this compound (molecular weight: 186.13 g/mol ), fragmentation in negative ion mode would likely begin with the deprotonation of one of the phenolic hydroxyl groups, yielding a precursor ion [M-H]⁻ at m/z 185.

Subsequent collision-induced dissociation (CID) of this precursor ion would be expected to induce specific cleavages. A primary fragmentation pathway would likely involve the loss of the methyl group from the ester, resulting in a radical anion [M-H-CH₃]⁻ at m/z 170. Another highly probable fragmentation is the loss of methanol (B129727) (CH₃OH) from the ester group, leading to a fragment ion at m/z 153. Further fragmentation could involve the loss of carbon monoxide (CO) from the ester functionality, yielding a fragment at m/z 157. Decarboxylation, the loss of carbon dioxide (CO₂), from the m/z 153 fragment could also occur, producing an ion at m/z 109. fu-berlin.de The presence of the fluorine atom and two hydroxyl groups on the aromatic ring will influence the charge distribution and may lead to more complex fragmentation pathways, including ring cleavage under higher energy conditions.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
185170CH₃[M-H-CH₃]⁻
185157CO[M-H-CO]⁻
185153CH₃OH[M-H-CH₃OH]⁻
153109CO₂[M-H-CH₃OH-CO₂]⁻

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is predicted to exhibit several key absorption bands.

The presence of the two hydroxyl (-OH) groups will be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of O-H stretching vibrations, likely broadened due to hydrogen bonding. researchgate.net The carbonyl (C=O) stretching of the methyl ester group is expected to produce a strong, sharp absorption band around 1730-1715 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations will likely appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester and the phenolic hydroxyl groups are anticipated to be observed in the 1300-1200 cm⁻¹ range. researchgate.net The C-F stretching vibration of the fluorine substituent on the aromatic ring is expected to give rise to a strong absorption in the 1250-1000 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Phenolic -OHO-H Stretch3500-3200Strong, Broad
Ester C=OC=O Stretch1730-1715Strong, Sharp
Aromatic RingC=C Stretch1600-1450Medium to Weak
Ester/Phenol C-OC-O Stretch1300-1200Strong
Aryl-FC-F Stretch1250-1000Strong
Aromatic C-HC-H Stretch3100-3000Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the aromatic ring, being a chromophore, is expected to exhibit characteristic absorption bands in the UV region.

The presence of the hydroxyl and ester functional groups as auxochromes will influence the position and intensity of these absorptions. Phenolic compounds typically display two main absorption bands in their UV-Vis spectra. sun.ac.za For a dihydroxybenzoic acid derivative, a strong absorption band (the E-band) is expected around 210-240 nm, and a less intense band (the B-band) is anticipated around 280-320 nm, both arising from π→π* transitions within the benzene ring. researchgate.netnveo.org The fluorine substituent may cause a slight hypsochromic (blue) or bathochromic (red) shift of these absorption maxima depending on its electronic influence in the context of the other substituents. nih.gov The solvent used for analysis will also play a crucial role, as changes in solvent polarity can affect the position of the absorption maxima.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λₘₐₓ (nm)Chromophore
π→π* (E-band)210-240Benzene Ring
π→π* (B-band)280-320Benzene Ring

X-ray Crystallography for Solid-State Structure Analysis (if applicable)

Based on crystal structures of similar substituted benzoates, it is anticipated that the molecule would exhibit a planar or near-planar conformation of the benzene ring. researchgate.net The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the hydroxyl groups and the carbonyl oxygen of the ester group, potentially forming dimers or more extended networks. nih.gov The fluorine atom would also participate in weaker intermolecular interactions. The analysis would yield the crystal system, space group, and unit cell dimensions, providing a complete and unambiguous structural assignment.

Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key InteractionsIntermolecular Hydrogen Bonding

Computational and Theoretical Investigations of Methyl 6 Fluoro 2,3 Dihydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing a wealth of information about its behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory is a powerful and widely used computational method for investigating the electronic properties of molecules. For a compound like Methyl 6-fluoro-2,3-dihydroxybenzoate, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. This process calculates the electronic energy at various atomic arrangements until the lowest energy conformation is identified.

From this optimized geometry, a variety of electronic properties could be determined, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and electronic absorption properties. However, no published studies present these DFT-derived parameters for this compound.

Ab Initio Methods for High-Level Calculations

Ab Initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, especially for smaller molecules. While computationally more intensive than DFT, they are often used to benchmark other methods or when a very high degree of accuracy is required for properties like bond energies and reaction barriers. A literature search reveals no specific Ab Initio calculations performed on this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. It provides a detailed picture of the electron delocalization from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. For this compound, an NBO analysis could quantify the stability arising from interactions such as the delocalization of lone pair electrons from the oxygen and fluorine atoms into antibonding orbitals of the benzene (B151609) ring. This would offer insights into the molecule's electronic stability and the nature of its chemical bonds. At present, no NBO analysis for this compound has been reported.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Prediction of Reactive Sites and Intermolecular Interactions

An MEP analysis of this compound would reveal the likely sites for electrophilic and nucleophilic attack. Typically, regions around the electronegative oxygen and fluorine atoms would be expected to show negative potential (red and yellow colors), indicating susceptibility to electrophilic attack. Conversely, areas around the hydrogen atoms of the hydroxyl groups would likely exhibit positive potential (blue color), marking them as sites for nucleophilic interaction. This analysis is crucial for understanding how the molecule might interact with other chemical species, including biological receptors. However, no such MEP maps for this compound are available in the literature.

Conformational Analysis and Energy Landscapes

Most molecules are not static and can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

A thorough conformational analysis of this compound would involve systematically rotating the rotatable bonds, such as those of the hydroxyl and methyl ester groups, and calculating the energy at each step. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. Understanding the conformational preferences and the energy barriers between different conformers is essential for predicting the molecule's shape and flexibility, which in turn influences its physical properties and biological activity. Regrettably, no studies detailing the conformational analysis or energy landscape of this compound have been published.

Based on the available scientific literature, there is a lack of specific published research focusing on the computational and theoretical investigations of this compound as outlined. Detailed Molecular Dynamics (MD) simulations in solution environments and specific predictions of its spectroscopic parameters have not been extensively reported for this particular compound.

Therefore, it is not possible to provide a detailed, data-driven article covering the requested sections on solute-solvent association studies, analysis of intramolecular hydrogen bonding from MD simulations, and predicted NMR chemical shifts for this compound.

General methodologies for these types of computational studies are well-established in the field of theoretical chemistry. nih.govliverpool.ac.ukmdpi.com These approaches are frequently used to understand the behavior of various organic molecules. researchgate.netnih.govnih.gov For instance, MD simulations are a powerful tool for exploring the dynamic interactions between a solute and solvent molecules, while Density Functional Theory (DFT) calculations are commonly employed to predict spectroscopic parameters like NMR chemical shifts with a high degree of accuracy. nih.govmdpi.com However, the application of these specific methods to this compound has not been documented in the accessible research.

Biochemical and Enzymatic Transformations of Fluorinated Dihydroxybenzoates

Microbial Metabolism Studies

The biodegradation of fluorinated organic compounds, including fluorinated dihydroxybenzoates, is a growing area of scientific inquiry. Microorganisms have evolved diverse metabolic strategies to utilize a wide range of organic molecules as sources of carbon and energy. The introduction of fluorine atoms into an aromatic ring, such as in benzoate (B1203000) derivatives, can significantly alter the chemical properties of the molecule, often making it more resistant to degradation. However, a number of microbial species have been identified that possess the enzymatic machinery to transform and even completely mineralize these fluorinated compounds. Understanding these microbial metabolic processes is crucial for developing bioremediation strategies for environments contaminated with organofluorine chemicals.

Biotransformation Pathways of Fluorinated Benzoates

The microbial degradation of fluorinated benzoates can proceed through various biotransformation pathways, depending on the specific microbial strain and the environmental conditions. Both aerobic and anaerobic pathways have been documented.

Under aerobic conditions, the initial steps often involve the activation of the benzoate molecule. For many aromatic compounds, this activation occurs via the formation of a coenzyme A (CoA) thioester, such as benzoyl-CoA nih.gov. This is a common strategy to prepare the otherwise stable aromatic ring for subsequent enzymatic attack. Following activation, dioxygenase enzymes play a critical role in destabilizing the aromatic ring by introducing two hydroxyl groups. This hydroxylation can lead to the formation of fluorinated catechol derivatives. For example, the degradation of fluorobenzene (B45895) has been shown to proceed through the formation of 4-fluorocatechol, which is then subject to ortho ring cleavage by a catechol 1,2-dioxygenase nih.gov.

Anaerobic biotransformation of fluorinated benzoates follows a different course. In the absence of oxygen, the aromatic ring is typically reduced prior to cleavage. The initial activation to a CoA ester, such as fluorobenzoyl-CoA, is also a key step in anaerobic degradation researchgate.net. Following this, the fluorinated aromatic ring undergoes reductive dehalogenation, where the fluorine substituent is removed nih.gov.

The table below summarizes some of the key intermediates identified in the biotransformation of fluorinated benzoates.

Original CompoundKey Intermediate(s)Organism/SystemPathway Type
4-Trifluoromethyl(TFM)-benzoate4-TFM-2,3-dihydro-2,3-dihydroxybenzoate, 4-TFM-2,3-dihydroxybenzoatePseudomonas putidaAerobic Cometabolism
Fluorobenzene4-FluorocatecholRhizobiales sp. strain F11Aerobic Degradation
Halogenated BenzoatesHalogenated Benzoyl-CoAVarious BacteriaAerobic and Anaerobic

Identification of Microbial Strains with Defluorination Capacity

A variety of microbial strains have been identified that possess the ability to cleave the carbon-fluorine bond, a process known as defluorination. This capacity is essential for the complete mineralization of organofluorine compounds. These microorganisms are found in diverse environments and belong to several different genera.

Several bacterial genera are well-known for their ability to degrade halogenated aromatic compounds, including fluorinated ones. Genera such as Pseudomonas, Bacillus, Delftia, Burkholderia, Comamonas, and Variovorax have been reported to degrade fluoroacetate, a simple organofluorine compound nih.govnih.govacs.org. More recently, Rhodococcus species have also been identified as capable of degrading fluorinated alkanes nih.gov.

Specific strains with notable defluorination capabilities include:

Acidimicrobium sp. strain A6 : This bacterium is capable of defluorinating per- and polyfluoroalkyl substances (PFAS), which are notoriously persistent environmental pollutants princeton.edu.

Pseudomonas sp. strain 273 : Originally isolated for its ability to dechlorinate alkanes, this strain has also demonstrated defluorination activity on medium-chain fluoroalkanes nih.govresearchgate.net.

Labrys portucalensis F11 : This bacterium has been shown to degrade the antidepressant drug fluoxetine, which contains a trifluoromethylphenyl group, releasing stoichiometric amounts of fluoride (B91410) ions ucd.ie.

The table below lists some of the microbial genera and species with demonstrated defluorination capabilities.

Microbial Genus/SpeciesFluorinated Substrate(s)
PseudomonasFluorinated alkanes, Fluoxetine
RhodococcusFluorinated alkanes
AcidimicrobiumPerfluoroalkyl substances (PFAS)
DelftiaFluoroacetate
BurkholderiaFluoroacetate
BacillusFluoxetine

Enzymatic Activities Involved in Fluorinated Aromatic Degradation

The microbial degradation of fluorinated aromatic compounds is mediated by a suite of specialized enzymes. These enzymes catalyze the key steps of substrate activation, ring hydroxylation, ring cleavage, and defluorination.

Dioxygenases and Monooxygenases are often the first enzymes to act on the aromatic ring. These enzymes introduce one or two hydroxyl groups, respectively, onto the aromatic nucleus, which destabilizes the ring and prepares it for cleavage nih.govarizona.edu. In the case of fluorinated aromatics, the position of the fluorine substituent can influence the site of hydroxylation.

CoA Ligases are responsible for the activation of benzoate and its fluorinated derivatives by attaching a coenzyme A molecule researchgate.net. This activation is a prerequisite for many subsequent enzymatic reactions in both aerobic and anaerobic degradation pathways.

Dehalogenases are a broad class of enzymes that catalyze the cleavage of carbon-halogen bonds. In the context of fluorinated compounds, these are often referred to as defluorinases. Biological defluorination can occur through specific enzymatic dehalogenation or as a result of the catabolism of a fluorinated compound to an unstable intermediate that spontaneously eliminates fluoride nih.govacs.org. The carbon-fluorine bond is the strongest covalent bond in organic chemistry, making enzymatic cleavage particularly challenging nih.gov.

Enzyme Mechanism Studies

A deeper understanding of the enzymatic mechanisms involved in the transformation of fluorinated dihydroxybenzoates is essential for harnessing these biocatalytic processes for biotechnological applications. Research in this area focuses on the substrate specificity of key enzymes and their ability to process fluorinated analogs of their natural substrates.

Catechol Dioxygenase Activity on Fluorinated Dihydroxybenzoates

Catechol dioxygenases are crucial enzymes in the aerobic degradation of aromatic compounds. They catalyze the cleavage of the catechol ring, a common intermediate in the degradation of many aromatic pollutants. The presence of a fluorine substituent on the catechol ring can significantly impact the activity of these enzymes.

Studies on the degradation of fluorobenzene by Rhizobiales sp. strain F11 have shown that the intermediate, 4-fluorocatechol, is cleaved via an ortho cleavage pathway by a catechol 1,2-dioxygenase nih.gov. This indicates that the enzyme can accommodate the fluorinated substrate. However, the same study found that 3-fluorocatechol (B141901) was not a substrate for the dioxygenase and, in fact, inhibited its activity nih.gov. This highlights the high degree of specificity of these enzymes and how the position of the fluorine atom can determine the metabolic fate of the compound.

The table below summarizes the activity of catechol 1,2-dioxygenase from Rhizobiales sp. strain F11 on different substrates.

SubstrateEnzyme Activity
CatecholDetected
4-FluorocatecholDetected
3-FluorocatecholNot detected (inhibitory)

Decarboxylase Activity and Substrate Promiscuity

Decarboxylases are enzymes that catalyze the removal of a carboxyl group from a molecule. In the context of dihydroxybenzoate degradation, decarboxylation can be a key step in the metabolic pathway. The ability of decarboxylases to act on a range of substrates beyond their natural ones, a property known as substrate promiscuity, is of significant interest for biocatalysis.

While specific studies on the decarboxylation of methyl 6-fluoro-2,3-dihydroxybenzoate are not widely available, research on the substrate promiscuity of other decarboxylases provides some insights. For example, arylmalonate decarboxylase has been engineered to exhibit promiscuous racemase activity, demonstrating that the active site of these enzymes can be modified to accept non-native substrates nih.gov. The evolution of enzymes for new functions often relies on their inherent promiscuity nih.gov. The steric and polar properties of the substrate play a crucial role in determining whether it can be accommodated within the enzyme's active site nih.gov. It is plausible that a decarboxylase with a sufficiently promiscuous active site could catalyze the decarboxylation of a fluorinated dihydroxybenzoate.

Kinetic Characterization of Enzymes Interacting with this compound

The study of an enzyme's kinetics provides crucial insights into its catalytic mechanism, its role in metabolic pathways, and how its activity can be modulated by inhibitors or activators. wikipedia.org The interaction between an enzyme and a substrate, such as this compound, is often characterized by several key kinetic constants derived from the Michaelis-Menten model. nih.gov

Table 1: Key Parameters in Enzyme Kinetics

Parameter Description Significance for this compound Interaction
Vₘₐₓ The maximum rate of the reaction when the enzyme is saturated with the substrate. Indicates the maximum processing speed of the substrate by the enzyme.
Kₘ Michaelis Constant: The substrate concentration at which the reaction rate is half of Vₘₐₓ. An inverse measure of the substrate's affinity for the enzyme; a lower Kₘ suggests a higher affinity. The fluorine and methyl groups would likely alter the Kₘ compared to the natural substrate, 2,3-dihydroxybenzoate. libretexts.org
kcat Turnover Number: The maximum number of substrate molecules converted to product per enzyme molecule per second. Measures the catalytic activity of the enzyme once the substrate is bound. libretexts.org

Role in Siderophore Biosynthesis Pathways (as a structural motif, not an application)

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. nih.gov Many bacteria, including E. coli, utilize 2,3-dihydroxybenzoic acid (DHB) as a fundamental building block for the synthesis of catechol-type siderophores, such as enterobactin (B1671361) and anguibactin. nih.govnih.gov

The biosynthesis of catecholate siderophores begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymes converts chorismate into 2,3-dihydroxybenzoic acid (DHB). This DHB unit is then activated by an adenylating enzyme (like EntE in the enterobactin pathway), which prepares it for incorporation into the growing siderophore structure by non-ribosomal peptide synthetases (NRPS). nih.govnih.gov Studies have confirmed that chromosomally-mediated 2,3-DHBA is a direct precursor in the biosynthesis of the siderophore anguibactin. nih.gov

The biosynthetic machinery for natural products is often flexible enough to accept non-native precursors. This principle, utilized in techniques like precursor-directed biosynthesis (PDB) and mutasynthesis, allows for the creation of novel, "unnatural" natural products. nih.gov By feeding a microorganism a structural analog of a natural precursor, it is possible for the analog to be incorporated into the final product.

This strategy has been successfully applied to siderophore pathways. For instance, feeding bacteria fluorinated analogs of salicylic (B10762653) acid has led to the production of fluorinated pyochelin analogs. nih.gov Similarly, fluorinated amychelin siderophores have been generated using these techniques. nih.govresearchgate.net Given this precedent, it is plausible that this compound, as an analog of the natural precursor DHB, could be incorporated as a structural motif into complex siderophores like enterobactin or myxochelin. The biosynthetic enzymes, particularly the adenylation domains and NRPS modules, would need to tolerate both the fluorine substituent and the methyl ester to successfully build the fluorinated siderophore analog. nih.gov

Inhibition of Enzyme Systems by Fluorinated Dihydroxybenzoates (mechanistic studies)

The unique properties of fluorine make it a valuable tool in designing enzyme inhibitors. rroij.com Fluorinated compounds can act as competitive inhibitors, where they bind to the active site, or as non-competitive inhibitors that bind elsewhere on the enzyme. rroij.comlibretexts.org The incorporation of fluorine can enhance binding affinity and alter the electronic nature of the molecule, leading to potent and specific inhibition. nih.govresearchgate.net

A prominent example of inhibition by a dihydroxybenzoate structure involves the prolyl hydroxylase (PHD) enzymes. PHDs are iron-dependent enzymes that play a key role in the degradation of hypoxia-inducible factor (HIF). nih.gov Positional isomers of the compound , such as 3,4-dihydroxybenzoate (DHB), have been identified as inhibitors of PHDs. nih.gov

The inhibitory mechanism is based on the catechol (dihydroxybenzene) structure. The two adjacent hydroxyl groups of the dihydroxybenzoate molecule chelate the Fe²⁺ ion in the active site of the prolyl hydroxylase. This iron atom is an essential cofactor for the enzyme's catalytic activity. By binding to and sequestering the iron, the dihydroxybenzoate inhibitor prevents the enzyme from functioning. This mode of action suggests that other dihydroxybenzoates, including fluorinated derivatives like this compound, could function as inhibitors of iron-dependent enzymes through a similar chelation-based mechanism. The fluorine atom could further enhance the inhibitory potency by modulating the acidity of the hydroxyl protons or by participating in favorable interactions within the enzyme's active site. nih.gov

Methyl 6 Fluoro 2,3 Dihydroxybenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Fluorinated Heterocycles

The strategic placement of fluorine and hydroxyl groups on the benzene (B151609) ring makes methyl 6-fluoro-2,3-dihydroxybenzoate an attractive precursor for the synthesis of various fluorinated heterocycles. The electron-withdrawing nature of the fluorine atom and the ortho-directing capabilities of the hydroxyl groups can be exploited to control the regioselectivity of cyclization reactions.

Fluoroquinolones are a critical class of synthetic antibacterial agents characterized by a 4-oxo-1,4-dihydroquinoline core. A major advance in their development was the discovery that a fluorine atom at the C-6 position confers broad and potent antimicrobial activity. nih.gov The synthesis of the fluoroquinolone core often involves the construction of a substituted quinoline (B57606) ring system.

While specific synthetic routes starting from this compound are not prominently described, its structure contains the key 6-fluoro substitution pattern. Hypothetically, the dihydroxybenzoate moiety could be elaborated into the quinolone core through a series of reactions. For instance, one of the hydroxyl groups could be converted into an amino group, followed by condensation with a suitable three-carbon unit (e.g., a malonic acid derivative) and subsequent cyclization to form the pyridone ring of the quinolone scaffold. The presence of the second hydroxyl group could offer a handle for further functionalization or would need to be removed during the synthetic sequence. The general synthesis of fluoroquinolones often starts from appropriately substituted anilines, which could potentially be derived from this compound. quimicaorganica.org

The table below outlines common fluoroquinolone antibiotics and their core structures, for which this compound could serve as a potential, albeit not yet documented, starting material.

Fluoroquinolone Core Structure Key Substituents
CiprofloxacinFluoroquinoloneC7-piperazine
LevofloxacinFluoroquinoloneC7-methylpiperazine, C8-methoxy
MoxifloxacinFluoroquinoloneC7-diazabicyclononane, C8-methoxy

This interactive table provides examples of common fluoroquinolones. The synthesis of such compounds requires the construction of the core bicyclic system, a process where fluorinated building blocks are essential.

Fluorinated indoles are significant scaffolds in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov The synthesis of these heterocycles can be achieved through various methods, often involving the cyclization of substituted anilines or other ortho-functionalized benzene derivatives.

This compound could potentially be converted into a precursor for indole (B1671886) synthesis. For example, reduction of the ester and selective modification of the hydroxyl groups, followed by the introduction of a two-carbon unit, could set the stage for a Fischer, Madelung, or other named indole synthesis. The fluorine atom at the 6-position of the final indole is a desirable feature in many pharmaceutical candidates. While direct routes are not established, the functional group handles on the starting material provide numerous possibilities for its transformation into a suitable indole precursor. Modern metal-free methods for accessing fluorinated indoles often start from simple anilines, which could be synthesized from the subject compound. nih.gov

Building Block for Complex Natural Products

The incorporation of fluorine into natural products is a strategy of growing interest to enhance their biological properties. rsc.orgrsc.org Although naturally occurring organofluorine compounds are rare, the enzymatic and synthetic introduction of fluorine can lead to analogs with improved metabolic stability and binding affinity. rsc.org this compound, as a fluorinated analog of a substituted dihydroxybenzoic acid, represents a potential building block for the synthesis of fluorinated natural product analogs.

Many natural products contain polyhydroxylated aromatic moieties. The subject compound could be used in synthetic strategies to introduce a fluorinated version of these motifs. For example, in the synthesis of fluorinated polyphenols or flavonoids, this compound could serve as a key starting material for one of the aromatic rings. The development of novel fluorinated polyphenols has been shown to yield selective kinase inhibitors. nih.gov

Use in the Development of Advanced Materials Precursors

Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. pageplace.de Benzoic acid and its derivatives are important precursors for the industrial synthesis of many organic substances, including plasticizers. wikipedia.org The unique combination of a fluorine atom and hydroxyl groups in this compound makes it a candidate for the synthesis of novel monomers for advanced materials.

The hydroxyl groups could be functionalized to introduce polymerizable groups, such as acrylates or epoxides. The fluorine atom would then be incorporated into the backbone of the resulting polymer, potentially imparting desirable properties. For instance, fluorinated polycarbonates or polyesters derived from monomers based on this structure could exhibit enhanced thermal stability and specific optical properties. The use of fluorinated building blocks is a key strategy in the design of innovative materials for various applications, from pharmaceuticals to materials science. nbinno.com

Strategies for Convergent and Divergent Synthesis Utilizing the Compound

The multiple functional groups of this compound make it an excellent candidate for both convergent and divergent synthetic strategies.

In a convergent synthesis , different fragments of a complex molecule are synthesized separately and then joined together. The ester and hydroxyl groups of this compound could be used as handles to attach different molecular fragments, making it a central piece in the assembly of a larger structure.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. The selective reactivity of the different positions on the aromatic ring and the distinct functional groups of this compound allow for a variety of transformations. For example, the two hydroxyl groups can be differentially protected and then reacted to introduce different substituents. The ester can be hydrolyzed, reduced, or converted to an amide. The aromatic ring itself can undergo further substitution, with the existing groups directing the position of new entrants. This multi-handle nature makes it a valuable scaffold for creating a diverse range of molecules from a single starting material. The use of fluorinated building blocks in divergent synthesis is a powerful strategy for the efficient exploration of chemical space. nih.gov

Derivatization and Structural Modification Studies of Methyl 6 Fluoro 2,3 Dihydroxybenzoate

Synthesis of Ether and Ester Derivatives at Hydroxyl Groups

Etherification: The synthesis of ether derivatives is commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion. The subsequent reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic alkylating agents yields the corresponding ether. Selective mono-etherification can be challenging due to the similar reactivity of the two adjacent hydroxyl groups, often requiring careful control of stoichiometry and reaction conditions.

Esterification: Ester derivatives are typically prepared by acylation. This can be accomplished using various acylating agents, such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. Standard esterification procedures, such as dissolving the parent compound in methanol (B129727) with a catalytic amount of concentrated sulfuric acid, are also applicable for creating esters from a carboxylic acid precursor. chemicalbook.com The resulting esters can serve as protecting groups or be designed as prodrugs that are hydrolyzed in vivo to release the active dihydroxy compound.

Modification TypeReagent(s)Product ClassPurpose
EtherificationAlkyl Halide (e.g., CH3I), Base (e.g., K2CO3)Alkoxy Derivatives (e.g., Methyl Ether)Protection, Increase Lipophilicity
EsterificationAcid Chloride (e.g., CH3COCl), Base (e.g., Pyridine)Acyl Derivatives (e.g., Acetate Ester)Protection, Prodrug Design
EsterificationAcid Anhydride (e.g., (CH3CO)2O)Acyl Derivatives (e.g., Acetate Ester)Protection, Prodrug Design

Modifications of the Methyl Ester Group

The methyl ester functionality is another key site for structural modification. It can be transformed into a variety of other functional groups, significantly altering the molecule's polarity and chemical reactivity.

Hydrolysis: The most common modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-fluoro-2,3-dihydroxybenzoic acid. This is typically achieved under basic conditions (saponification) using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidic workup. Acid-catalyzed hydrolysis is also possible but may be slower. The resulting carboxylic acid introduces a highly polar, acidic functional group.

Amidation: The methyl ester can be converted directly to an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This reaction, known as aminolysis, often requires elevated temperatures. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HBTU) to form the amide bond. chemicalbook.com

Reduction: The ester group can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This transformation removes the carbonyl group and introduces a new hydroxyl group, providing an additional site for derivatization.

ReactionReagent(s)Resulting Functional GroupKey Property Change
HydrolysisNaOH(aq), then H3O+Carboxylic Acid (-COOH)Increased Polarity, Acidity
AmidationAmine (RNH2), HeatAmide (-CONHR)Introduces H-bond donor/acceptor
ReductionLiAlH4, THFPrimary Alcohol (-CH2OH)Removal of Carbonyl, Adds Hydroxyl

Introduction of Additional Functional Groups on the Aromatic Ring

The aromatic ring of Methyl 6-fluoro-2,3-dihydroxybenzoate can undergo electrophilic aromatic substitution to introduce new functional groups. The position of substitution is directed by the existing groups. The hydroxyl groups are strongly activating and ortho-, para-directing, while the fluorine is weakly deactivating but also ortho-, para-directing. The methyl ester group is deactivating and meta-directing. The combined effect of these groups will dictate the regioselectivity of the reaction.

Nitration: The introduction of a nitro group (-NO2) is a common modification. patsnap.comchemscene.com Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The strongly activating hydroxyl groups would direct the substitution to the C4 or C5 positions.

Halogenation: Additional halogen atoms (e.g., -Cl, -Br) can be introduced using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The regioselectivity would again be dictated by the existing activating groups.

Friedel-Crafts Reactions: Acylation or alkylation reactions can introduce new carbon-carbon bonds, though the strongly activating nature of the hydroxyl groups can sometimes lead to complications and may require prior protection.

Reaction TypeTypical ReagentsFunctional Group IntroducedPredicted Position(s)
NitrationHNO3, H2SO4Nitro (-NO2)C4 or C5
HalogenationN-Bromosuccinimide (NBS)Bromo (-Br)C4 or C5
SulfonationFuming H2SO4Sulfonic Acid (-SO3H)C4 or C5

Impact of Structural Modifications on Chemical Reactivity

Derivatization of Hydroxyl Groups: Converting the phenolic hydroxyls into ethers or esters reduces their nucleophilicity and their activating effect on the aromatic ring for electrophilic substitution. This protection can be synthetically useful to direct reactions to other parts of the molecule. It also removes the acidic protons, preventing them from interfering with base-sensitive reagents.

Modification of the Ester Group: Hydrolyzing the methyl ester to a carboxylic acid introduces an acidic site and a deactivating, meta-directing group, which would influence subsequent aromatic substitutions differently than the original ester. Reducing the ester to an alcohol replaces an electron-withdrawing group with a more neutral hydroxymethyl group, subtly altering the electronic properties of the ring.

Ring Substitution: The introduction of a strongly electron-withdrawing group like a nitro group significantly deactivates the aromatic ring, making further electrophilic substitution much more difficult. Conversely, adding an electron-donating group would further activate the ring. These changes in electronic properties are critical for tuning the molecule for specific applications. researchgate.net

Design and Synthesis of Analogues for Mechanistic Probing

The synthesis of structural analogues of this compound is a key strategy for probing biological mechanisms or exploring structure-activity relationships (SAR). By systematically altering specific parts of the molecule, researchers can deduce the importance of each functional group for a given activity.

For example, to investigate the role of the catechol (1,2-dihydroxybenzene) unit in a hypothetical enzyme-binding interaction, one could synthesize analogues where:

One or both hydroxyl groups are replaced by a methoxy (B1213986) group (ether) to determine the importance of hydrogen bond donation.

The fluorine atom is moved to a different position on the ring to assess the impact of its specific electronic influence on the hydroxyl groups' acidity.

The methyl ester is replaced with a bioisosteric group, such as a tetrazole or an N-acyl sulfonamide, to probe the requirements of the binding pocket.

The design of such analogues often draws from established medicinal chemistry principles. For instance, incorporating fluorine and piperazine (B1678402) moieties into heterocyclic systems has been a strategy in the design of compounds with potential anticancer activity. researchgate.net Applying a similar logic, analogues of this compound could be designed where the core is used as a scaffold to attach pharmacophoric groups like substituted piperazines, potentially via amidation of the corresponding carboxylic acid.

Analogue Design StrategyExample ModificationMechanistic Question Addressed
Probe H-BondingReplace -OH with -OCH3Is hydrogen bond donation from the hydroxyl group essential for activity?
Assess Electronic EffectsRelocate Fluorine atom (e.g., from C6 to C4)How does the position of the electron-withdrawing group affect binding or reactivity?
Explore Bioisosteric ReplacementReplace -COOCH3 with a tetrazole groupCan the ester be replaced by another acidic/polar group while retaining activity?
Add Pharmacophoric GroupsCouple the carboxylic acid derivative with a 4-aryl-piperazineCan activity be enhanced by adding fragments known to interact with specific biological targets?

Emerging Research Directions and Future Perspectives in Fluorinated Benzoate Ester Chemistry

Chemoenzymatic Synthesis Approaches

The integration of biological catalysts with traditional chemical methods, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity, efficiency, and sustainability for producing complex fluorinated molecules. researchgate.net This approach is particularly promising for the synthesis of functionalized aromatic compounds like Methyl 6-fluoro-2,3-dihydroxybenzoate.

Current research focuses on leveraging various enzyme classes to introduce fluorine or to build the aromatic scaffold with high precision. For instance, engineered cytochrome P450 enzymes are being explored for their ability to catalyze oxidative carbon-carbon coupling reactions, a key step in forming biaryl architectures in natural products. nih.gov This technology could be adapted for intramolecular couplings to form complex fluorinated macrocycles. Similarly, polyketide synthases (PKS) have been engineered to incorporate fluorinated extender units, opening pathways to new fluorinated macrolide antibiotics. nih.gov A "hybrid" chemoenzymatic procedure, which might involve the enzymatic synthesis of a fluorinated precursor followed by chemical condensation and a final enzymatic cyclization, demonstrates the power of combining these disciplines. nih.gov

For a molecule like this compound, a hypothetical chemoenzymatic route could involve the enzymatic hydroxylation of a fluorinated benzoic acid precursor, a step that is often challenging to achieve with high regioselectivity using conventional chemistry. The final esterification step could then be carried out chemically or with a lipase (B570770) under mild conditions.

Table 1: Potential Enzyme Classes for Chemoenzymatic Synthesis of Fluorinated Benzoates

Enzyme Class Potential Application in Synthesis Key Advantage
Cytochrome P450 Regioselective hydroxylation of a fluorinated aromatic precursor. h1.co High specificity, avoiding complex protection-deprotection steps.
Tyrosine Phenol Lyase Synthesis of fluorinated tyrosine derivatives from fluorophenols. nih.gov Access to chiral fluorinated building blocks from simple precursors.
Aldolases Formation of C-C bonds to construct the carbon skeleton. Stereoselective synthesis under mild aqueous conditions.
Lipases Esterification of the carboxylic acid group. High chemoselectivity, avoiding reaction with hydroxyl groups.

Application of Flow Chemistry for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals. youtube.comnih.gov This approach offers substantial benefits over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. jst.org.in

For the synthesis of fluorinated compounds, which can involve hazardous reagents and highly exothermic or rapid reactions, flow chemistry provides a significantly safer operating environment. nih.gov Unstable or highly reactive intermediates can be generated and consumed on-demand within the flow system, minimizing the risks associated with their accumulation. youtube.comnih.gov Multi-step syntheses, often referred to as "telescoped reactions," can be performed by connecting multiple flow reactors, eliminating the need for manual handling and purification of intermediates. youtube.com This integrated approach can dramatically reduce production time and waste.

The synthesis of a substituted ester like this compound could be readily adapted to a continuous flow process. For example, a key diazotization reaction in the synthesis of a related compound, methyl 2-(chlorosulfonyl)benzoate, was successfully translated to a continuous-flow reactor, significantly inhibiting side reactions and increasing throughput. researchgate.net By designing a modular flow setup, the initial fluorination, subsequent hydroxylations, and final esterification could be performed sequentially, allowing for an automated and scalable production line.

Table 2: Comparison of Batch vs. Flow Synthesis for Aromatic Functionalization

Parameter Batch Synthesis Flow Synthesis
Safety Higher risk with hazardous reagents and exotherms. Enhanced safety due to small reactor volumes and superior heat control. nih.gov
Scalability Often challenging, requires re-optimization of conditions. Simpler to scale by running the system for longer periods ("scaling out"). jst.org.in
Reaction Control Less precise control over temperature and mixing. Precise control of residence time, temperature, and stoichiometry. nih.gov
Efficiency Can be lower due to side reactions and manual workup. Higher yields and purity, potential for automated in-line purification. beilstein-journals.org

| Throughput | Limited by vessel size and reaction/workup time. | High throughput and productivity for continuous manufacturing. researchgate.net |

Advanced Catalytic Systems for Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds is a central goal in modern organic synthesis, as it allows for the modification of molecules without the need for pre-installed functional groups. sci-hub.st Advanced catalytic systems, often based on transition metals, are at the forefront of this research, enabling the selective transformation of C–H bonds into new C–C, C–N, or C–O bonds. nih.govacs.org

For a molecule such as this compound, the aromatic ring possesses several C–H bonds that could be targeted for further functionalization. Transition-metal-catalyzed, directing-group-assisted approaches can provide high regioselectivity, often favoring the position ortho to an existing functional group. sci-hub.st For instance, research has explored ortho-fluorine-directed C–H activation, where the fluorine atom itself guides the catalyst to a specific C–H bond. acs.org Furthermore, catalyst-free photochemical methods are being developed for the fluorination of C-H bonds, particularly at benzylic positions of aromatic ketones, using reagents like Selectfluor under UV-A irradiation. chemrxiv.org

These advanced catalytic methods could be used to introduce additional substituents onto the this compound core, creating a library of analogues with potentially new properties. For example, a late-stage C–H amination or alkylation could be used to modulate the molecule's biological activity or its properties as a materials science building block.

Table 3: Advanced Catalytic Systems for Potential Functionalization

Catalytic System Target Transformation Potential Application on Target Compound
Copper/NFSI Benzylic C-H Fluorination/Functionalization. nih.govacs.org N/A (no benzylic C-H), but principle applies to related structures.
Gold Catalysis Site-selective C(sp2)-H alkylation of unactivated arenes. sci-hub.st Introduction of alkyl groups at the C4 or C5 positions.
Rhodium/Iridium Catalysis Ortho-directing C-H borylation or silylation. Functionalization at the C4 position, directed by the C3-hydroxyl group.
Palladium Catalysis C-H arylation (e.g., Fujiwara-Morita reaction). Coupling of an aryl group at the C4 or C5 positions.

Exploration of Novel Biochemical Transformations

The use of microorganisms and isolated enzymes to perform chemical transformations on synthetic molecules is a rapidly growing field. doi.org These biocatalytic methods can offer unparalleled selectivity and operate under environmentally benign conditions (e.g., in water at ambient temperature). While the synthesis of fluorinated compounds is one application, the targeted modification or degradation of these molecules is another important research area. researchgate.net

Studies on the microbial metabolism of fluorinated aromatics have shown that bacteria can perform key transformations, including hydroxylation and ring cleavage. doi.orgresearchgate.net For example, some microbes can degrade 3-fluorobenzoic acid via a catechol intermediate. doi.org The enzymes involved, such as dioxygenases, are of significant interest for their ability to break down persistent fluorinated pollutants or to produce valuable fluorinated metabolites. Fungi, such as Cunninghamella elegans, are also widely used as models for drug metabolism and have been shown to biotransform a variety of fluorinated xenobiotics, often through hydroxylation catalyzed by cytochrome P450 monooxygenases. dntb.gov.ua

Applying these principles to this compound, one could explore its biotransformation using microbial cultures or purified enzymes. Potential transformations include further hydroxylation, O-demethylation of the ester, cleavage of the aromatic ring between the two hydroxyl groups (a meta-cleavage pathway), or even enzymatic defluorination. Such studies could lead to the production of novel, highly functionalized derivatives or provide pathways for the bioremediation of environments contaminated with fluorinated aromatics.

Table 4: Potential Biochemical Transformations and Relevant Enzymes

Type of Transformation Enzyme Class Potential Outcome
Aromatic Ring Cleavage Extradiol Dioxygenases Opening of the aromatic ring to form a linear, fluorinated aliphatic acid.
Hydroxylation Cytochrome P450 Monooxygenases Addition of a third hydroxyl group to the aromatic ring. dntb.gov.ua
O-Demethylation Esterases / Hydrolases Hydrolysis of the methyl ester to yield 6-fluoro-2,3-dihydroxybenzoic acid.
Glycosylation Glycosyltransferases Attachment of a sugar moiety to one of the hydroxyl groups.

Integration with Materials Science for Specific Applications (e.g., as building blocks, not final material properties)

The unique properties conferred by the fluorine atom—such as thermal stability, chemical resistance, and altered electronics—make fluorinated molecules highly valuable building blocks in materials science. Aromatic compounds containing multiple hydroxyl or carboxylic acid groups are particularly useful as monomers for the synthesis of high-performance polymers. academie-sciences.fr

This compound, with its two hydroxyl groups, is a prime candidate for use as a monomer in step-growth polymerization. After hydrolysis of the methyl ester to the corresponding carboxylic acid, the resulting 6-fluoro-2,3-dihydroxybenzoic acid could be used to create aromatic polyesters. Alternatively, the dihydroxy form can react with phosgene (B1210022) derivatives to produce polycarbonates or with diisocyanates to form polyurethanes. google.com The presence of the fluorine atom on the aromatic ring would be expected to impart enhanced thermal stability, hydrophobicity, and lower surface energy to the resulting polymer.

The catechol (1,2-dihydroxybenzene) moiety itself is known for its strong adhesive properties, famously utilized by mussels to adhere to surfaces underwater. researchgate.net Polymers incorporating this functional group are being developed as advanced bio-adhesives. Integrating a fluorine atom into a catechol-containing monomer like this compound could be used to modulate the adhesive properties and improve the chemical resistance of these materials. Such monomers are crucial starting points for creating specialized polymers for coatings, electronics, and biomedical applications. nih.govresearchgate.net

Table 5: Potential as a Monomer Building Block in Polymer Synthesis

Polymer Type Co-monomer Required Key Feature from Monomer Potential Application Area
Aromatic Polyesters Diacyl Chlorides (e.g., terephthaloyl chloride) Rigidity, thermal stability, fluorine-imparted hydrophobicity. High-performance films, specialty fibers.
Polycarbonates Phosgene or Diphenyl Carbonate Optical clarity, high impact strength, thermal resistance. Engineering plastics, optical media.
Polyurethanes Diisocyanates (e.g., MDI, TDI) Formation of hard segments, enhanced chemical resistance. google.com Specialty foams, elastomers, coatings.
Polyethers Dihaloalkanes (via Williamson ether synthesis) Flexibility, chemical inertness. Membranes, high-performance sealants.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 6-fluoro-2,3-dihydroxybenzoate, and how do hydroxyl group protection/deprotection steps influence yield?

  • Methodology :

  • Esterification : Start with 6-fluoro-2,3-dihydroxybenzoic acid and methylate using methanol under acidic conditions (e.g., H₂SO₄ catalysis).
  • Fluorination : Introduce fluorine at the para-position early via electrophilic aromatic substitution (e.g., using Selectfluor®) to avoid side reactions.
  • Protection : Protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups during synthesis to prevent oxidation. Deprotect using mild bases (e.g., NaHCO₃) or fluoride ions (TBAF for TBS).
  • Key Intermediates : 6-Fluoro-2,3-diacetoxybenzoic acid (protected intermediate) and its methyl ester derivative .

Q. How can NMR spectroscopy differentiate between positional isomers of fluorinated dihydroxybenzoates?

  • Methodology :

  • ¹H NMR : Fluorine's electron-withdrawing effect deshields adjacent protons. For example, H-5 in this compound shows a distinct downfield shift (~δ 7.2 ppm) due to proximity to fluorine.
  • ¹⁹F NMR : Single peak around -110 ppm (vs. CFCl₃) confirms fluorine at C-6.
  • HSQC/HMBC : Correlate fluorine’s position with adjacent carbons to resolve ambiguities .

Q. What chromatographic methods are optimal for purity assessment of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30). Monitor at 254 nm for aromatic absorption.
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1); visualize under UV (254 nm) or via vanillin staining.
  • Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ at m/z 200.02 .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and hydroxyl groups influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology :

  • Electronic Effects : Fluorine’s -I effect activates the ring for NAS at meta positions, while hydroxyl groups (-OH) act as ortho/para directors.
  • Steric Hindrance : Use DFT calculations to model transition states. For example, bulky nucleophiles (e.g., amines) favor substitution at C-4 over C-5 due to steric clashes with adjacent hydroxyl groups.
  • Experimental Validation : Compare reaction outcomes using substituted benzaldehydes (e.g., 6-Fluoro-2,3-dimethoxybenzaldehyde) to isolate electronic vs. steric contributions .

Q. What metabolic pathways are implicated in the biodegradation of this compound, and how do structural analogs inform enzyme interactions?

  • Methodology :

  • Cometabolism Studies : Incubate with Pseudomonas putida strains (known for degrading aromatic compounds). Monitor metabolites via LC-MS/MS.
  • Key Enzymes : Dioxygenases (e.g., TfdA-like enzymes) may cleave the benzene ring, producing fluorinated dihydrodiol intermediates.
  • Analog Evidence : 4-Trifluoromethyl-2,3-dihydroxybenzoate is metabolized to 2-hydroxy-6-oxo-7-TFHOD, suggesting similar pathways for the target compound .

Q. How can conflicting solubility and stability data for this compound be resolved across studies?

  • Methodology :

  • Solubility Tests : Perform in DMSO, ethanol, and PBS (pH 7.4) under controlled humidity. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the ester group or oxidation of hydroxyls.
  • Crystallography : Compare polymorphs (e.g., anhydrous vs. hydrate forms) via X-ray diffraction to explain solubility discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-fluoro-2,3-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 6-fluoro-2,3-dihydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.